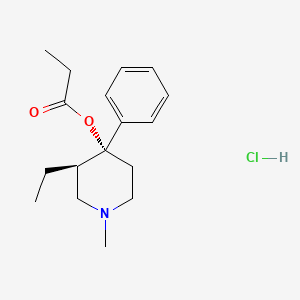

Betameprodine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Betameprodine hydrochloride is an opioid analgesic classified under Schedule I of illegal substances by the United States Drug Enforcement Administration . It is a structural analogue of meperidine and exhibits physiological effects characteristic of opioids, such as analgesia, euphoria, sedation, itching, nausea, and respiratory depression . This compound is known for its potent analgesic properties and is used primarily in research settings due to its controlled status .

Métodos De Preparación

The synthesis of Betameprodine hydrochloride involves the preparation of its base compound, Betameprodine, followed by its conversion to the hydrochloride salt. The synthetic route typically involves the following steps:

Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of Betameprodine.

Substitution Reactions: The piperidine ring undergoes substitution reactions to introduce the necessary functional groups.

Esterification: The final step involves the esterification of the piperidine derivative with propionic acid to form Betameprodine.

Conversion to Hydrochloride Salt: Betameprodine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

Betameprodine hydrochloride undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Betameprodine hydrochloride has several scientific research applications, including:

Pharmacological Studies: It is used in pharmacological research to study the effects of opioid analgesics on pain management, euphoria, and sedation.

Neuroscience Research: This compound is used to investigate the mechanisms of opioid receptor activation and the resulting physiological effects.

Analgesic Research: It serves as a reference compound in the development of new analgesics and the study of opioid receptor interactions.

Toxicology Studies: This compound is used in toxicology research to understand the adverse effects and potential toxicity of opioid compounds.

Mecanismo De Acción

Betameprodine hydrochloride exerts its effects by binding to and activating mu-opioid receptors in the central nervous system . This activation leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria . The molecular targets involved include the mu-opioid receptor (OPRM1), which is a G protein-coupled receptor that mediates the effects of opioids . The activation of these receptors inhibits adenylate cyclase activity, reduces cyclic AMP levels, and leads to the opening of potassium channels and closing of calcium channels, ultimately resulting in decreased neuronal excitability .

Comparación Con Compuestos Similares

Betameprodine hydrochloride is structurally similar to other opioid analgesics, such as meperidine and alphameprodine . it has unique properties that distinguish it from these compounds:

Meperidine: Both Betameprodine and meperidine are phenylpiperidine derivatives, but Betameprodine has an additional ethyl group at the 3-position, which may influence its pharmacological profile

Alphameprodine: Alphameprodine is a stereoisomer of Betameprodine, with similar analgesic properties.

Other similar compounds include tramadol and fentanyl, which also belong to the class of opioid analgesics but differ in their chemical structure and potency .

Propiedades

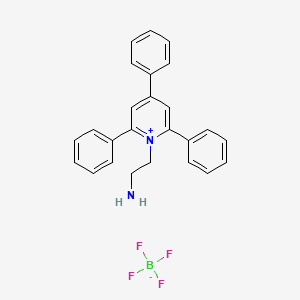

Fórmula molecular |

C17H26ClNO2 |

|---|---|

Peso molecular |

311.8 g/mol |

Nombre IUPAC |

[(3R,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride |

InChI |

InChI=1S/C17H25NO2.ClH/c1-4-14-13-18(3)12-11-17(14,20-16(19)5-2)15-9-7-6-8-10-15;/h6-10,14H,4-5,11-13H2,1-3H3;1H/t14-,17-;/m1./s1 |

Clave InChI |

MHZBPWPPBRJQTI-SATBOSKTSA-N |

SMILES isomérico |

CC[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)OC(=O)CC)C.Cl |

SMILES canónico |

CCC1CN(CCC1(C2=CC=CC=C2)OC(=O)CC)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)

![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)